

Technical Guide: Spectroscopic Analysis & Forensic Identification of 4-Methoxyphenylacetone

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Compound of Interest

Compound Name:	4-Methoxyphenylacetone
CAS No.:	122-84-9
Cat. No.:	B017817

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Executive Summary

4-Methoxyphenylacetone (4-MeO-P2P; CAS 122-84-9) is a critical substituted propiophenone derivative used legitimately in organic synthesis and illicitly as a primary precursor for the controlled substances PMA (paramethoxyamphetamine) and PMMA (paramethoxymethamphetamine).

This technical guide provides a rigorous framework for the spectroscopic characterization of 4-MeO-P2P. It focuses on distinguishing the para-isomer from its regioisomers (2- and 3-methoxy) and establishing a self-validating analytical workflow for forensic and quality control (QC) applications.

Part 1: Chemical Profile & Structural Logic

Understanding the electronic environment of 4-MeO-P2P is prerequisite to interpreting its spectral data. The molecule consists of a phenyl ring substituted at the para position with an electron-donating methoxy group (-OCH

) and a 2-oxopropyl side chain.

Parameter	Data
IUPAC Name	1-(4-Methoxyphenyl)propan-2-one
Formula	C
	H
	O
Molecular Weight	164.20 g/mol
Key Functionality	Ketone (C=O), Aryl Ether (Ar-O-C)
Electronic Effect	Methoxy group acts as a -donor, shielding ortho/para protons (NMR) and stabilizing benzylic carbocations (MS).

Part 2: Mass Spectrometry (MS) Analysis[1]

Mass spectrometry provides the primary "fingerprint" for identification. The fragmentation of 4-MeO-P2P is dominated by benzylic cleavage rather than the McLafferty rearrangement, due to the high stability of the resulting resonance-stabilized cation.

Fragmentation Pathway Logic

- Molecular Ion (M^+): Observed at m/z 164. Usually of moderate intensity.
- α -Cleavage (Base Peak): The bond between the carbonyl carbon and the benzylic carbon is cleaved (or the bond between carbonyl and methyl). However, the dominant pathway is the formation of the 4-methoxybenzyl cation (tropylium analog).
 - (m/z 164)
Loss of Acetyl radical [$CH_3CO\cdot$]
 $M^+ - COCH_3$

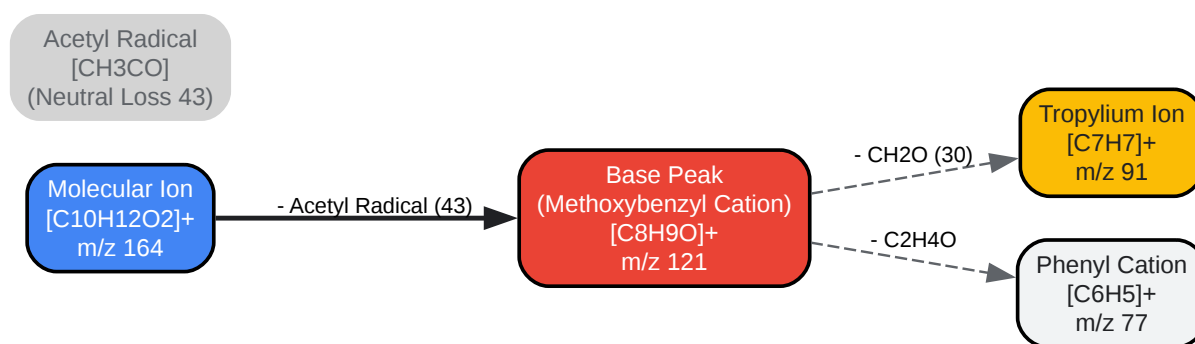
] (mass 43)

m/z 121.

- Secondary Fragmentation: The stable m/z 121 ion further degrades by losing formaldehyde (CH₂O) or CO to form m/z 91 or m/z 77.

Visualization: Fragmentation Mechanism

The following diagram illustrates the ionization and subsequent dissociation pathways.



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Caption: Primary electron ionization (EI) fragmentation pathway of **4-Methoxyphenylacetone** showing the dominant m/z 121 base peak.[1]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the para-isomer from ortho and meta isomers. The symmetry of the para-substitution creates a characteristic AA'BB' splitting pattern in the aromatic region.

H NMR Data (400 MHz, CDCl₃)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
2.13	Singlet (s)	3H	-C(=O)CH	Terminal methyl group adjacent to carbonyl (deshielded).
3.64	Singlet (s)	2H	Ar-CH -C=O	Benzylic protons. Singlet indicates no adjacent protons on the chain.
3.80	Singlet (s)	3H	-OCH	Methoxy protons. Highly deshielded by oxygen.
6.87	Doublet (d)	2H	Ar-H (3,5)	Ortho to methoxy group. Shielded by resonance donation.
7.11	Doublet (d)	2H	Ar-H (2,6)	Meta to methoxy group. Less shielded.

*Note: While often reported as doublets, this is formally an AA'BB' system (Hz), characteristic of 1,4-disubstitution.

C NMR Data (100 MHz, CDCl)

Shift (ppm)	Assignment
29.1	Terminal Methyl (-CH ₃)
50.2	Benzylic Carbon (-CH ₂ -)
55.3	Methoxy Carbon (-OCH ₃)
114.2	Aromatic C-3, C-5 (Ortho to OMe)
126.5	Aromatic C-1 (Quaternary, attached to CH ₂)
130.5	Aromatic C-2, C-6 (Meta to OMe)
158.7	Aromatic C-4 (Quaternary, attached to OMe)
206.8	Carbonyl Carbon (C=O)

Part 4: Infrared (IR) Spectroscopy[3][4]

IR is useful for quick functional group verification but less specific for isomer differentiation than NMR.

- 1710–1715 cm⁻¹

: Strong C=O stretch (saturated ketone). This distinguishes it from conjugated ketones (which would appear lower, ~1680 cm⁻¹).

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- 1245–1250 cm⁻¹

: Strong C-O-C asymmetric stretch (aryl alkyl ether).

- 810–840 cm

: C-H out-of-plane bending. A strong band here is indicative of para-disubstituted benzene rings.

Part 5: Experimental Protocol (Analytical)

Protocol: GC-MS Identification & Isomer Differentiation

This protocol validates the identity of 4-MeO-P2P and separates it from its ortho (2-MeO) and meta (3-MeO) isomers.

Reagents:

- Sample (dissolved in Methanol or Ethyl Acetate).
- Internal Standard (e.g., Diphenylmethane or Tetradecane).

Instrument Parameters (Agilent 7890/5977 or equivalent):

- Column: DB-5MS or HP-5MS (30m

0.25mm

0.25

m).

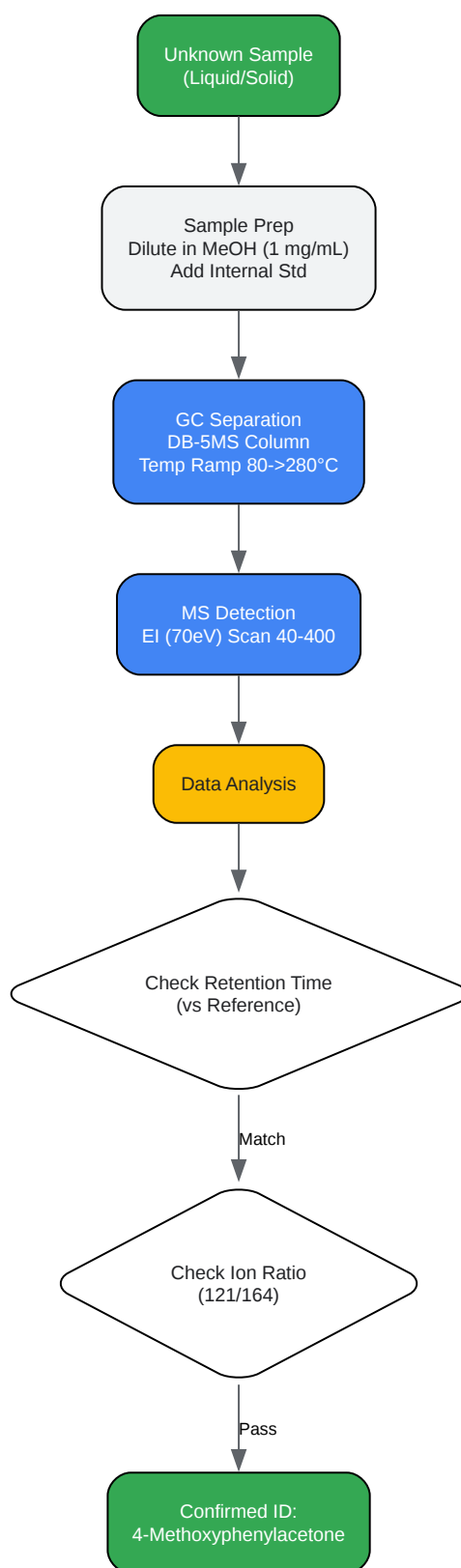
- Why: Non-polar phases separate based on boiling point and polarity. The para isomer typically has the highest boiling point due to symmetry/packing.
- Inlet: Split mode (20:1), 250°C.
- Carrier Gas: Helium, 1.0 mL/min (constant flow).
- Oven Program:
 - Initial: 80°C (hold 1 min).
 - Ramp: 15°C/min to 280°C.

- Hold: 3 min.
- MS Source: EI mode (70 eV), 230°C. Scan range 40–400 amu.

Elution Order Logic: On a 5% phenyl-methylpolysiloxane column (DB-5), the elution order is typically:

- 2-Methoxyphenylacetone (Ortho): Lowest retention time (steric hindrance reduces intermolecular forces).
- 3-Methoxyphenylacetone (Meta): Intermediate.
- **4-Methoxyphenylacetone (Para):** Highest retention time (highest symmetry/polarity interaction).

Workflow Visualization



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Caption: Standardized GC-MS analytical workflow for forensic identification.

References

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